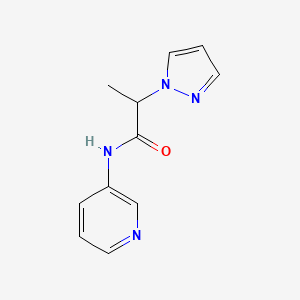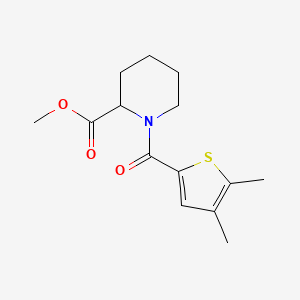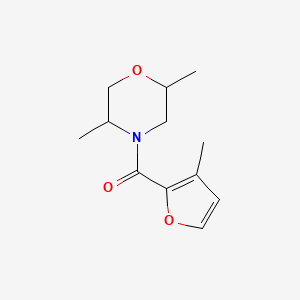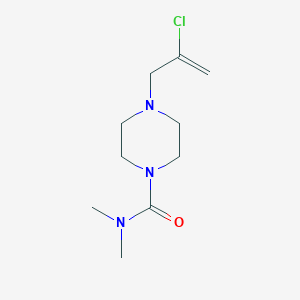
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole, also known as TBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBT is a heterocyclic compound that contains a thiazole ring and a pyrrolidine ring.
科学的研究の応用
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. This compound has also been used as a ligand in coordination chemistry to synthesize metal complexes.
作用機序
The mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and carcinogenic, which makes it difficult to handle and dispose of. In addition, this compound is expensive and not readily available.
将来の方向性
There are several future directions for the study of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the synthesis of this compound-based materials with unique properties for various applications. The development of new synthetic methods for this compound and its derivatives is also an area of interest. Finally, the study of the mechanism of action of this compound and its derivatives is an ongoing area of research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit potent anticancer and antibacterial activity, and it has been used as a building block for the synthesis of various functional materials. This compound has several advantages for lab experiments, but it also has limitations due to its toxicity and carcinogenicity. There are several future directions for the study of this compound, including the development of this compound-based drugs and materials, the synthesis of this compound derivatives, and the study of the mechanism of action of this compound.
合成法
The synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole involves the reaction between 2-bromo-4-tert-butylthiazole and pyrrolidine. The reaction takes place in the presence of a base and a solvent. The resulting product is purified using chromatography to obtain this compound in its pure form.
特性
IUPAC Name |
2-tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)11-13-10(9-15-11)8-14-6-4-5-7-14/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAMHLSJYPMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)